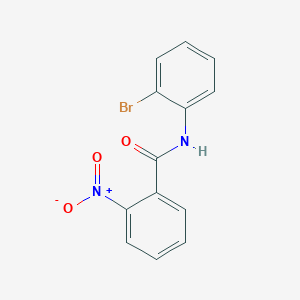

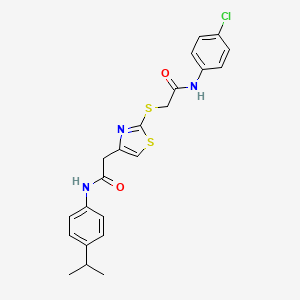

N-(2-bromophenyl)-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-bromophenyl)-2-nitrobenzamide is a compound that is structurally related to various benzamide derivatives which have been studied for their potential biological activities and chemical properties. While the specific compound N-(2-bromophenyl)-2-nitrobenzamide itself is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and synthesis of similar benzamide derivatives.

Synthesis Analysis

The synthesis of benzamide derivatives can involve aromatic nucleophilic substitution reactions, as seen in the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, which resulted in both expected and unexpected N-substituted products . This suggests that the synthesis of N-(2-bromophenyl)-2-nitrobenzamide could potentially proceed through similar nucleophilic substitution reactions, possibly yielding a range of isomeric products.

Molecular Structure Analysis

The molecular structure of N-phenyl-2-nitrobenzamide, a compound closely related to N-(2-bromophenyl)-2-nitrobenzamide, has been characterized by strong hydrogen bonding, forming chains along a specific axis, with the phenyl rings inclined at right angles to each other . This information can be extrapolated to hypothesize that N-(2-bromophenyl)-2-nitrobenzamide may also exhibit strong intermolecular interactions and a defined molecular geometry.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including rearrangements during nucleophilic substitution . The presence of electron-withdrawing nitro groups and potential leaving groups, such as bromine, could influence the reactivity and the types of chemical transformations that N-(2-bromophenyl)-2-nitrobenzamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the crystal structure of a related compound, N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, was determined using X-ray diffractometry, revealing specific unit-cell dimensions and molecular orientation . Similarly, the properties of N-(2-bromophenyl)-2-nitrobenzamide would be expected to be influenced by its crystalline structure and intermolecular interactions.

Aplicaciones Científicas De Investigación

Molecular Docking and Vibrational Spectroscopic Analysis

N-(2-bromophenyl)-2-nitrobenzamide has been studied for its vibrational spectroscopic properties. The Fourier-transform infrared spectroscopy (FTIR) and FT-Raman spectra were analyzed, providing insights into its molecular structure and properties. This compound shows potential for applications in electro-optical fields due to its hyperpolarizability. Molecular docking studies suggest its effectiveness as an antibacterial drug (Dwivedi & Kumar, 2019).

Framework Structures in Isomeric Compounds

Research on isomeric compounds of N-(2-bromophenyl)-2-nitrobenzamide reveals different three-dimensional framework structures. These structures are primarily formed through hydrogen bonding and iodo...carbonyl interactions, providing insights into the compound's supramolecular assembly (Wardell, Low, Skakle, & Glidewell, 2006).

Density Functional Theory Investigations

N-(2-bromophenyl)-2-nitrobenzamide has been characterized using density functional theory (DFT). The ground state geometries and vibrational frequencies were computed, enhancing understanding of the compound's chemical properties and potential applications (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).

Supramolecular Structure Analysis

Studies of the supramolecular structure of isomeric N-(2-bromophenyl)-2-nitrobenzamide have shown complex arrangements involving hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking. This research contributes to the understanding of crystal engineering and molecular design (Wardell, Skakle, Low, & Glidewell, 2005).

Synthesis and Characterization

The synthesis and characterization of N-(2-bromophenyl)-2-nitrobenzamide, along with its derivatives, have been explored. These studies involve various techniques like NMR, IR spectroscopy, and X-ray crystallography, providing a comprehensive understanding of the compound's chemical structure and properties (Zong & Wang, 2009).

Molecular Docking and Antibacterial Evaluation

Molecular docking and antibacterial evaluations of N-(2-bromophenyl)-2-nitrobenzamide derivatives have been conducted. These studies offer insights into the compound's interaction with bacterial proteins, highlighting its potential in developing new antibacterial agents (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Mecanismo De Acción

The mechanism of action of “N-(2-bromophenyl)-2-nitrobenzamide” in chemical reactions is complex. In the palladium-catalyzed Heck/Suzuki cascade reaction, the key to the success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .

Propiedades

IUPAC Name |

N-(2-bromophenyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O3/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16(18)19/h1-8H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHAEGSFZZCGQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile](/img/structure/B3004196.png)

![2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine](/img/structure/B3004202.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B3004208.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3004210.png)

![4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3004211.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3004215.png)